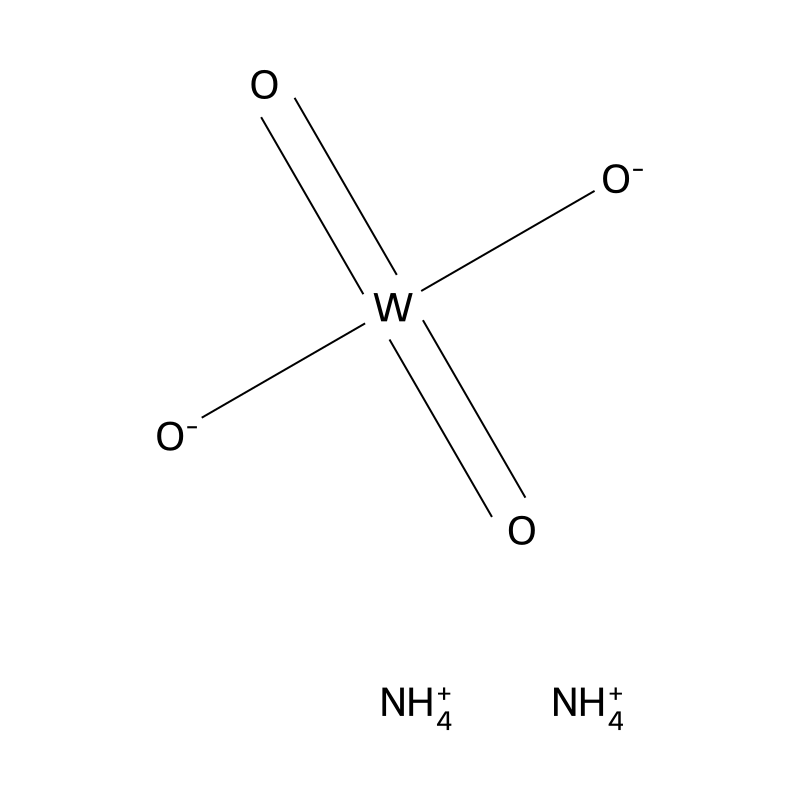

Ammonium tungstate(VI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Adsorption of Mo(VI) from Aqueous Solutions

Specific Scientific Field: Environmental Science and Pollution Research

Summary of the Application: Ammonium tungstate(VI) is used to modify magnetic nanoparticles, which are then employed for the sorption of molybdenum from aqueous solutions .

Methods of Application or Experimental Procedures: A new magnetic nanoparticle modified with sodium tungstate (Mnp-Si-W) was synthesized and used for the sorption of molybdenum from aqueous solutions . Different parameters that influenced the adsorption percent of Mo(VI) were investigated using a batch process .

Results or Outcomes: According to the Langmuir isotherm model, the Mnp-Si-W nanoparticles exhibited a maximum adsorption capacity of 182.03 mg g−1 for Mo(VI) at pH 2.0 . The effect of competing ions showed that the prepared nanoparticles have a high selectivity for the sorption of molybdenum . Moreover, the nanoparticle (Mnp-Si-W) can be successfully reused five times .

Synthesis of NiWO4

Specific Scientific Field: Material Science

Summary of the Application: Ammonium tungstate(VI) is used in the synthesis of NiWO4, a compound with various applications in the field of material science .

Methods of Application or Experimental Procedures: NiWO4 is synthesized by reacting ammonium metatungstate and nickel nitrate as a function of temperature from 673 to 1073 K of 1 h reaction time .

Results or Outcomes: The average crystallite size as determined by Scherrer analysis obtained was from 55 to 112 nm, which is three times bigger than that reported in this work .

Production of Technetium-99m

Specific Scientific Field: Nuclear Medicine

Summary of the Application: Ammonium tungstate(VI) is used in the production of technetium-99m, a radioisotope widely applied in medicine .

Methods of Application or Experimental Procedures: Technetium-99m can be separated from its main parent 99Mo by physical or chemical separation processes . This system makes feasible the use of short-lived 99mTc even in places far away from 99Mo producing centers .

Results or Outcomes: The production of technetium-99m using ammonium tungstate(VI) has been successful and it is used in more than half of all nuclear medicine procedures .

Synthesis of Advanced U–Mo Nuclear Fuel

Specific Scientific Field: Nuclear Energy

Summary of the Application: Ammonium tungstate(VI) is used in the synthesis of advanced U–Mo nuclear fuel .

Methods of Application or Experimental Procedures: Advanced U–Mo nuclear fuel might be created by alloying uranium with molybdenum .

Results or Outcomes: The synthesis of advanced U–Mo nuclear fuel using ammonium tungstate(VI) has been proposed and is under investigation .

Production of Short-Lived 99mTc

Summary of the Application: Ammonium tungstate(VI) is used in the production of short-lived 99mTc, a radioisotope widely applied in medicine .

Methods of Application or Experimental Procedures: Short-lived 99mTc can be separated from its main parent 99Mo by physical or chemical separation processes . This system makes feasible the use of short-lived 99mTc even in places far away from 99Mo producing centers .

Results or Outcomes: The production of short-lived 99mTc using ammonium tungstate(VI) has been successful and it is used in more than half of all nuclear medicine procedures .

Ammonium tungstate(VI) is an inorganic compound with the chemical formula . It is a white crystalline salt that serves as a significant precursor for various tungsten compounds. The compound is characterized by its high solubility in water and its ability to form complex structures in solution. Ammonium tungstate(VI) is primarily utilized in the synthesis of tungsten oxides and other tungsten-based materials, which are important in various industrial applications.

Ammonium tungstate can be an irritant to the skin, eyes, and respiratory tract []. Exposure to high concentrations may cause coughing, shortness of breath, and nausea []. Proper handling procedures and personal protective equipment are essential when working with this compound.

- Toxicity: Limited data available on specific toxicity levels. However, it is recommended to handle with care due to potential irritation.

- Flammability: Not flammable.

- Reactivity: Can react with strong acids and bases.

Ammonium tungstate(VI) can be synthesized through several methods:

- Hydrometallurgical Processing: Tungsten ores such as wolframite are treated with a mixture of sulfuric and phosphoric acids. This process leaches tungsten from the ore, which is then purified and crystallized into ammonium tungstate(VI).

- Polycondensation: Another method involves dissolving ammonium tungstate in water followed by evaporation to obtain crystalline ammonium tungstate(VI).

- Laboratory Methods: In laboratory settings, ammonium paratungstate can be synthesized by concentrating an ammoniacal solution of tungstic acid, leading to the formation of various hydrates depending on temperature conditions .

Studies on the interactions of ammonium tungstate(VI) with other compounds reveal its role in forming stable complexes. For instance, it can interact with various cations and anions in solution, influencing the solubility and reactivity of tungsten species. The thermal decomposition behavior also indicates interactions that occur under elevated temperatures, leading to the formation of different tungsten oxides and ammonia .

Several compounds share similarities with ammonium tungstate(VI), particularly in terms of their chemical structure and applications:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ammonium paratungstate | Major precursor for tungsten products; hydrates vary by temperature. | |

| Tungsten trioxide | Direct product from thermal decomposition; widely used as a catalyst. | |

| Ammonium metatungstate | Similar thermal properties; used in nanostructure synthesis. | |

| Tungsten hexafluoride | A gaseous compound; reacts vigorously with water. | |

| Tungsten dichloride | Used in chemical vapor deposition processes. |

Ammonium tungstate(VI) is unique due to its specific role as a precursor for both tungsten oxides and metal tungsten, which distinguishes it from other compounds like ammonium paratungstate that primarily serves as a raw material for further processing into other tungsten forms .

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 61 of 73 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 12 of 73 companies with hazard statement code(s):;

H302 (58.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (41.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (41.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (41.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

12028-06-7

General Manufacturing Information

Primary metal manufacturing

Tungstate (W12(OH)2O4010-), ammonium (1:10): ACTIVE